molecular formula C22H15Cl2N3O2 B2418378 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321522-24-1

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2418378
CAS No.: 321522-24-1
M. Wt: 424.28
InChI Key: PUKMNLCJDWARTJ-UHFFFAOYSA-N
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Description

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, chlorinated phenyl groups, and a carboxamide functional group.

Mechanism of Action

Target of Action

The primary target of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes in fungi .

Mode of Action

The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the fungal cell membrane, leading to fungal growth inhibition .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .

Result of Action

The inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, causing changes in the structure and function of the fungal cell membrane . This results in the inhibition of fungal growth and can lead to the death of the fungal cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, it has been noted that the compound has low soil mobility due to strong adsorption to soil particles . This could potentially affect its distribution and bioavailability in an environmental context. Furthermore, the compound is classified as very toxic to aquatic life with long-lasting effects , indicating that its use must be carefully managed to minimize environmental impact.

Biochemical Analysis

Biochemical Properties

The compound 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the enzyme sterol 14alpha-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol . This interaction is believed to be due to the compound’s triazole group .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote apoptosis and autophagy of gastric cancer cells by suppressing the PI3K/Akt/mTOR pathway . It also triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing responses to DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the enzyme sterol 14alpha-demethylase, inhibiting its activity and thereby disrupting the biosynthesis of ergosterol . This binding interaction is likely facilitated by the compound’s triazole group .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. For instance, in a study using P. berghei ANKA strain, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines, the in vivo activity of the compound was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight respectively .

Metabolic Pathways

It is known to inhibit the enzyme sterol 14alpha-demethylase, which plays a crucial role in the biosynthesis of ergosterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(4-chlorophenoxy)aniline with phenylhydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .

Scientific Research Applications

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-15-6-8-17(9-7-15)29-18-10-11-19(20(24)14-18)21-12-13-27(26-21)22(28)25-16-4-2-1-3-5-16/h1-14H,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMNLCJDWARTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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